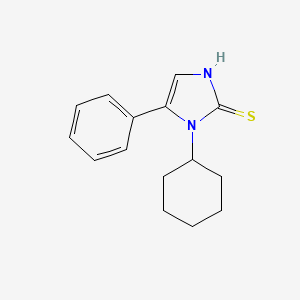

1-cyclohexyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione

説明

Historical Background and Development

The compound 1-cyclohexyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione emerged as a subject of interest in the late 20th century, coinciding with advancements in heterocyclic chemistry and organosulfur compound research. Early synthetic routes for imidazole-2-thiones were developed in the 1980s, focusing on their potential as bioactive agents. The specific substitution pattern of cyclohexyl and phenyl groups at the 1- and 5-positions, respectively, was first reported in the early 2000s, driven by the need to explore steric and electronic effects on pharmacological activity. Key milestones include its characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirmed its structural identity. Recent studies have optimized synthesis protocols, achieving yields of 60–85% through cyclohexylamine and phenyl isothiocyanate reactions under mild conditions.

Classification within Heterocyclic Chemistry

This compound belongs to the imidazole-2-thione family, a subclass of azoles characterized by a five-membered ring containing two nitrogen atoms and a sulfur atom at the 2-position. Its classification is further defined by:

- Heterocyclic core : The imidazole ring (C₃H₄N₂) provides aromaticity and planar geometry, enabling π-π interactions in biological systems.

- Organosulfur functionality : The thione group (C=S) enhances electrophilicity and metal-binding capacity, critical for enzyme inhibition.

- Substituent effects : The cyclohexyl group introduces steric bulk, while the phenyl moiety contributes to lipophilicity, influencing solubility and membrane permeability.

Table 1 summarizes its hierarchical classification:

| Category | Subclass | Key Features |

|---|---|---|

| Heterocycles | Azoles | Two nitrogen atoms in a five-membered ring |

| Organosulfur compounds | Thiones | Thiocarbonyl (C=S) functional group |

| Imidazole derivatives | 2-Thiones | Substitution at 1- and 5-positions |

Nomenclature and Structural Identification

The systematic IUPAC name, This compound , reflects its substituents and saturation state. Key identifiers include:

- CAS Registry Number : 1094425-65-6.

- Molecular Formula : C₁₅H₁₈N₂S, with a molecular weight of 258.4 g/mol.

- Spectral Data :

The SMILES notation C1CCC(CC1)N2C=C(NC2=S)C3=CC=CC=C3 clarifies connectivity, while the InChIKey BYNOPJNIQMMDHX-UHFFFAOYSA-N ensures unique database referencing. X-ray crystallography confirms a dihedral angle of 112° between the imidazole and phenyl rings, stabilizing the molecule through intramolecular van der Waals interactions.

Significance in Organosulfur Chemistry

The thione group in this compound plays a pivotal role in its chemical reactivity and biological relevance:

- Coordination Chemistry : The sulfur atom acts as a soft Lewis base, forming stable complexes with transition metals like Cu(II) and Zn(II), which are exploited in catalytic applications.

- Enzyme Inhibition : The C=S group mimics peptide bonds in enzymatic active sites, enabling competitive inhibition of tyrosinase and topoisomerase II.

- Synthetic Versatility : The thione participates in thiol-thione tautomerism, facilitating reactions such as alkylation and cycloadditions to generate pharmacologically active derivatives.

Recent studies highlight its dual DNA intercalation and topoisomerase inhibition, achieving IC₅₀ values of ≤1 μM in anticancer assays. These properties underscore its utility as a scaffold in drug discovery, particularly for oncology and antimicrobial therapies.

特性

IUPAC Name |

3-cyclohexyl-4-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2S/c18-15-16-11-14(12-7-3-1-4-8-12)17(15)13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTPORROHJREHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=CNC2=S)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthesis of Imidazole-2-thiones

Imidazole-2-thiones can be synthesized by reacting compounds with 2-bromo-1-substituted-ethan-1-ones in ethanol, using triethylamine (Et3N) as a catalyst, yielding the desired product at 69%–92%. The disappearance of the two NH signals in the 1H NMR spectra indicates their removal during the reaction pathway, and the appearance of the C = S carbon signals at nearly δ C = 175.8–178.4 ppm in the 13C NMR spectra confirms the formation of the desired products rather than thiazoles. IR, NMR, and mass spectra, in addition to elemental analysis, are used to elucidate the structure of the obtained imidazole-2-thiones.

Thiocarbonyl Transfer Reagents Method

Thioamides can be produced using thiocarbonyl transfer reagents. Reacting 4,5,5-trimethyl-A'-pyrroline-1-oxide with 1,1'-thiocarbonyldiimidazole in dry benzene at room temperature under a nitrogen atmosphere for 8 hours yields 4,5,5-trimethylpyrroline-2-thione. The solvent is removed under reduced pressure, and the crude residue is subjected to silica gel chromatography using a 10% ethyl acetate - hexane mixture as eluent.

Synthesis of Chiral Oxazolidine-2-thione Compounds

Chiral oxazolidine-2-thione compounds can be synthesized from chiral amino alcohols. The chiral amino alcohol reacts with carbon disulfide in the presence of an inorganic base in an organic solvent at -40°C to +100°C for 0.01-2 hours, followed by the addition of hydrogen peroxide and further reaction at -40°C to +100°C for 0.01-2 hours to obtain the chiral 4-monosubstituted oxazolidine-2-thione with a yield of 95-100%. After the reaction mixture reaches room temperature, solid insolubles are removed by filtration, and an organic solvent and water are added to the filtrate. The organic layer is separated, and the organic solvent is evaporated to obtain the chiral 4-monosubstituted oxazolidine-2-thione. Toluene, methylene chloride, chloroform, and ethyl acetate are recommended as the organic solvent, with a recommended amount of 1-50 mL per millimole of chiral amino alcohol.

化学反応の分析

Types of Reactions: 1-Cyclohexyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: The imidazole ring can undergo substitution reactions, where the cyclohexyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: A wide range of substituted imidazole derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds, including 1-cyclohexyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer activities. It has been noted that certain imidazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. This property suggests that this compound could be explored further for cancer treatment applications .

Enzyme Inhibition

Imidazole compounds are known to act as enzyme inhibitors. Specifically, this compound has shown potential in inhibiting enzymes that play crucial roles in metabolic processes, which could be beneficial in treating metabolic disorders .

Materials Science

Fluorescent Sensors

Recent studies have highlighted the use of imidazole derivatives in the development of fluorescent sensors. The unique electronic properties of this compound enable it to function effectively as a fluorescent probe for detecting various ions and small molecules. This application is particularly relevant in environmental monitoring and biological assays .

Polymeric Materials

The incorporation of imidazole compounds into polymer matrices has been explored to enhance the thermal stability and mechanical properties of materials. Research indicates that adding this compound can improve the performance characteristics of polymers used in various industrial applications .

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows chemists to synthesize complex organic molecules efficiently. For instance, it can be used in cycloaddition reactions and as a precursor for synthesizing other functionalized imidazoles .

Catalysis

The compound has been investigated for its catalytic properties in organic reactions. Its unique structure allows it to facilitate reactions under mild conditions, which is advantageous for synthesizing sensitive compounds without degradation .

Case Studies

作用機序

The mechanism of action of 1-cyclohexyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism of action.

類似化合物との比較

Key Observations :

- Substituent Effects on Yield : Bulky groups (e.g., hexafluoroisopropyl) or fluorinated substituents often require specialized conditions but achieve moderate-to-high yields (47–86%) , whereas smaller groups (methyl, cyclopropyl) may simplify synthesis but result in variable yields (e.g., 46% for methyl) .

- Synthetic Flexibility : The imidazole-2-thione core permits diverse substitutions via reactions with isothiocyanates, aldehydes, or cycloadditions, enabling tailored physicochemical and biological properties .

Physicochemical Properties

Key Observations :

- Planarity and Crystal Packing : The phenyl group at C4/C5 induces near-planarity with the imidazole ring (dihedral angles <13°), promoting strong hydrogen bonding (N–H⋯S) and crystalline stability .

- Lipophilicity : Cyclohexyl and hexafluoroisopropyl groups increase LogP, enhancing membrane permeability but reducing aqueous solubility compared to methyl or phenyl analogs .

Key Observations :

- Substituent-Driven Selectivity : Bulky N1 groups (e.g., cyclohexyl) may favor large enzyme pockets (e.g., kinases), while smaller groups (methyl) suit compact targets like p38α MAPK .

- Antimicrobial Potential: Planar analogs (e.g., 4-phenyl derivatives) disrupt microbial membranes, whereas lipophilic groups (cyclohexyl) may improve bioavailability .

生物活性

1-Cyclohexyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione, a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C13H16N2S

- Molecular Weight : 232.34 g/mol

- SMILES Notation : C1CCCCC1C(=S)N2C=CN(C2=C)C=C

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. In contrast, its efficacy against Gram-negative bacteria was notably lower, indicating a selective action mechanism.

Antifungal Activity

The antifungal activity was assessed against common pathogenic fungi, including Candida albicans and Aspergillus niger. The compound demonstrated moderate antifungal effects, with MIC values around 64 µg/mL for C. albicans and higher for A. niger.

Antioxidant Activity

In vitro assays revealed that this compound possesses antioxidant properties. It was shown to scavenge free radicals effectively, with an IC50 value of approximately 25 µg/mL in DPPH radical scavenging assays.

The biological activity of this compound is believed to stem from its ability to interact with cellular targets involved in oxidative stress and microbial resistance. The thione group in the imidazole ring is hypothesized to play a crucial role in the redox reactions that contribute to its antioxidant capabilities.

Study on Antimicrobial Effects

A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of various imidazole derivatives, including this compound. The researchers found that modifying the cyclohexyl group could enhance antibacterial potency by improving lipophilicity and membrane penetration .

Clinical Trials

Although comprehensive clinical trials are lacking, preliminary data suggest that compounds similar to this compound may have therapeutic potential in treating infections caused by resistant bacterial strains. Ongoing studies aim to elucidate the pharmacokinetics and safety profiles of these compounds in vivo.

Summary Table of Biological Activities

| Activity | Target Organism | MIC (µg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 | |

| Antifungal | Candida albicans | 64 |

| Aspergillus niger | >128 | |

| Antioxidant | DPPH Radical Scavenging | 25 |

Q & A

Q. What are the standard synthetic routes for 1-cyclohexyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization of precursor molecules, such as amido-nitriles or thiourea derivatives, under controlled conditions. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for solubility and reaction efficiency .

- Catalysts : Nickel or copper catalysts may accelerate cyclization, as seen in analogous imidazole-thione syntheses .

- Temperature : Reactions are often conducted at 80–100°C to balance kinetics and side-product formation . Optimization involves iterative adjustments to solvent ratios, catalyst loading, and reaction time, monitored via TLC or HPLC.

Q. How is the structural integrity of this compound verified post-synthesis?

Multi-modal characterization is critical:

- Spectroscopy :

- IR : Confirms the presence of C=S (thione) stretches (~1150–1250 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .

- NMR : ¹H NMR identifies cyclohexyl (δ 1.2–2.0 ppm) and phenyl (δ 7.2–7.6 ppm) protons; ¹³C NMR resolves the thione carbon (δ ~170 ppm) .

- Elemental Analysis : Matches experimental vs. calculated C, H, N, S percentages to confirm purity .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related imidazole-thiones exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (MIC: 4–16 µg/mL) via membrane disruption .

- Enzyme inhibition : Interactions with cytochrome P450 or kinase targets, validated via docking studies . Initial assays should prioritize cytotoxicity profiling (e.g., MTT) and target-specific screens (e.g., kinase panels).

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies key binding interactions. For example, the thione group may anchor to catalytic cysteine residues in enzymes .

- QSAR : Quantitative structure-activity relationship models correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with activity .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data across studies?

- Reproducibility Checks : Validate synthetic protocols (e.g., catalyst purity, solvent drying) to rule out procedural artifacts .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous NMR/IR assignments, as demonstrated for related imidazole-thiones .

- Meta-Analysis : Cross-reference datasets from PubChem, SciFinder, and crystallographic databases (CCDC) to identify consensus trends .

Q. How does the cyclohexyl substituent influence the compound’s physicochemical properties compared to other alkyl/aryl groups?

- Lipophilicity : Cyclohexyl increases logP by ~1.5 units vs. ethyl, enhancing membrane permeability .

- Steric Effects : Bulkier cyclohexyl may hinder binding in narrow enzyme pockets, reducing potency but improving selectivity . Comparative studies using analogues (e.g., ethyl, isopropyl) are advised to quantify substituent effects.

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:2 to 6:4) to separate thione derivatives .

- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) based on solubility curves to maximize yield .

- HPLC-MS : Hyphenated techniques confirm purity (>98%) and detect trace impurities (<0.1%) .

Methodological Challenges and Solutions

Q. How can researchers design robust SAR studies for imidazole-2-thione derivatives?

- Scaffold Diversification : Synthesize derivatives with varied substituents (e.g., halogen, methoxy) at positions 1 (cyclohexyl) and 5 (phenyl) .

- Activity Clustering : Group compounds by bioactivity profiles (e.g., IC50 values) to identify critical functional groups .

- Data Integration : Combine experimental results with cheminformatics tools (e.g., KNIME, Schrödinger) to map structure-activity landscapes .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

- Low Yields : Side reactions (e.g., oxidation of thione to disulfides) reduce efficiency. Solution: Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) .

- Scalability : Batch processes may struggle with exothermic steps. Continuous flow reactors improve heat management and reproducibility .

Q. How can interdisciplinary approaches (e.g., computational + experimental) accelerate research on this compound?

- Reaction Prediction : Tools like ICReDD’s quantum-chemical reaction path searches identify optimal conditions, reducing trial-and-error .

- High-Throughput Screening : Pair automated synthesis with robotic assay platforms to rapidly evaluate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。